tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide
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Overview
Description
Tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-substituted thioureas with 4-bromo-2-thiolene 1,1-dioxide, leading to the formation of the desired compound through intramolecular cyclization . The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry and sustainable synthesis are often applied to scale up the production. This includes optimizing reaction conditions to minimize waste and energy consumption, as well as using environmentally friendly solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups attached to the sulfur or nitrogen atoms.
Scientific Research Applications
Tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties.
Materials Science: The unique electronic properties of the compound make it a candidate for use in organic electronics and as a building block for advanced materials.
Industrial Chemistry: The compound’s reactivity and stability make it useful in the synthesis of other heterocyclic compounds and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the growth of microorganisms by interfering with essential enzymes or cellular processes. For example, it can inhibit topoisomerase II alpha, an enzyme crucial for DNA replication in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide include:
- cis-2-Imino-4,6,7,8-tetrahydrothieno[3,4-d]thiazole 5,5-dioxides
- Pyrazolo[3,4-d]thiazoles
- 1,3,4-Thiadiazoles
Uniqueness
The uniqueness of this compound lies in its specific structural features and the presence of both sulfur and nitrogen atoms within a fused ring system This structure imparts unique electronic and chemical properties that are not commonly found in other heterocyclic compounds
Properties
Molecular Formula |
C5H7NO2S3 |
---|---|
Molecular Weight |
209.3 g/mol |
IUPAC Name |
5,5-dioxo-3a,4,6,6a-tetrahydro-3H-thieno[3,4-d][1,3]thiazole-2-thione |
InChI |
InChI=1S/C5H7NO2S3/c7-11(8)1-3-4(2-11)10-5(9)6-3/h3-4H,1-2H2,(H,6,9) |
InChI Key |
HQOFSAQOYHIVLO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=S)N2 |
Origin of Product |
United States |
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